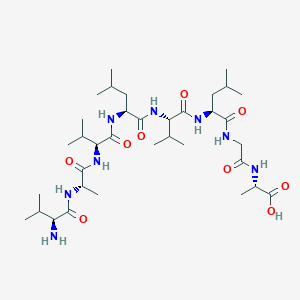
Halo tag TMR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Halo tag TMR is a fluorescent dye that is widely used in biological and chemical research. It is composed of a chloroalkane unit and tetramethylrhodamine (TMR) dye. The chloroalkane unit serves as the reactive substrate for Halo protein, while the TMR dye provides fluorescence. This compound is known for its high specificity and affinity for Halo protein, making it an excellent tool for protein labeling and imaging in living cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Halo tag TMR involves the conjugation of the chloroalkane unit with the TMR dye. The chloroalkane unit is typically synthesized through a series of organic reactions, including halogenation and alkylation. The TMR dye is then attached to the chloroalkane unit through a nucleophilic substitution reaction. The reaction conditions usually involve mild temperatures and the presence of a suitable solvent to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The industrial production also includes rigorous quality control measures to ensure the consistency and reliability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Halo tag TMR primarily undergoes nucleophilic substitution reactions due to the presence of the chloroalkane unit. This reaction allows the compound to covalently bind to Halo protein, forming a stable complex. The compound does not typically undergo oxidation or reduction reactions under physiological conditions .
Common Reagents and Conditions
The nucleophilic substitution reaction of this compound with Halo protein is facilitated by the presence of a suitable buffer solution, such as phosphate-buffered saline (PBS). The reaction is carried out at physiological pH and temperature, ensuring that the protein remains functional throughout the process .
Major Products Formed
The major product formed from the reaction of this compound with Halo protein is a covalently bound complex that exhibits strong fluorescence. This complex is highly stable and can be used for various imaging and analytical applications .
Wissenschaftliche Forschungsanwendungen
Halo tag TMR has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of the key applications include:
Protein Labeling and Imaging: this compound is extensively used for labeling and imaging proteins in living cells. .
Protein-Protein Interactions: The compound is also used to study protein-protein interactions by labeling one of the interacting proteins with this compound.
Cellular Imaging: The compound is used in various cellular imaging techniques, including fluorescence microscopy and flow cytometry, to study cellular processes and functions.
Wirkmechanismus
The mechanism of action of Halo tag TMR involves the formation of a covalent bond between the chloroalkane unit of the compound and the Halo protein. This reaction is facilitated by the high affinity of the chloroalkane unit for the active site of the Halo protein. Once bound, the TMR dye provides strong fluorescence, allowing researchers to visualize the labeled protein. The covalent bond formed is highly stable, ensuring that the labeled protein remains fluorescent even under denaturing conditions .
Vergleich Mit ähnlichen Verbindungen
Halo tag TMR is unique in its high specificity and affinity for Halo protein, which sets it apart from other fluorescent dyes. Some similar compounds include:
SNAP-tag: This compound also forms a covalent bond with its target protein but uses a different reactive group.
CLIP-tag: Similar to SNAP-tag, CLIP-tag uses a different reactive group to label proteins.
Fluorescent Proteins (e.g., GFP): Green fluorescent protein (GFP) and its variants are widely used for protein labeling.
Eigenschaften
Molekularformel |
C35H42ClN3O6 |
|---|---|
Molekulargewicht |
636.2 g/mol |
IUPAC-Name |
4-[2-[2-(6-chlorohexoxy)ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C35H42ClN3O6/c1-38(2)25-10-13-28-31(22-25)45-32-23-26(39(3)4)11-14-29(32)33(28)30-21-24(9-12-27(30)35(41)42)34(40)37-16-18-44-20-19-43-17-8-6-5-7-15-36/h9-14,21-23H,5-8,15-20H2,1-4H3,(H-,37,40,41,42) |
InChI-Schlüssel |
YORHEDWUCXZZLS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCCCCCCl)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


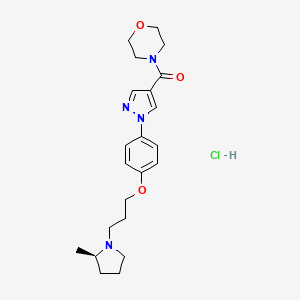

![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
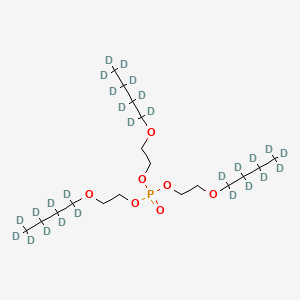
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
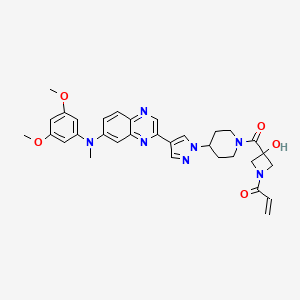
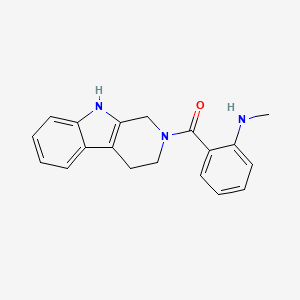
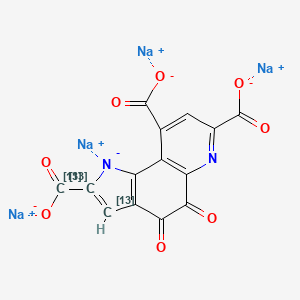
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)
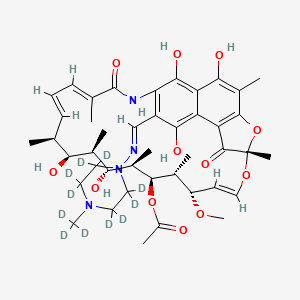
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
